

Comprehensive Spectroscopic Characterization of 3-[4-(Methylsulfonyl)phenyl]acrylic Acid

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Compound of Interest

Compound Name: 3-[4-(Methylsulfonyl)phenyl]acrylic acid

CAS No.: 102016-58-0

Cat. No.: B021213

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A Technical Guide for Structural Validation

Introduction & Compound Profile

3-[4-(methylsulfonyl)phenyl]acrylic acid (CAS: 102016-58-0) is a para-substituted cinnamic acid derivative characterized by a thioether moiety.^{[1][2][3]} It serves as a versatile building block in medicinal chemistry, particularly for developing PPAR agonists, tyrosine kinase inhibitors, and anti-inflammatory agents where the lipophilic methylthio group modulates metabolic stability and binding affinity.

Physicochemical Properties

Property	Data
IUPAC Name	(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoic acid
Molecular Formula	C ₁₀ H ₁₀ O ₂ S
Molecular Weight	194.25 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	174–175 °C
Solubility	Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water

Synthesis & Purity Context

To ensure accurate spectral interpretation, one must understand the synthesis origin. The compound is typically synthesized via a Knoevenagel condensation between 4-(methylthio)benzaldehyde and malonic acid in pyridine/piperidine, or via a Perkin reaction.

- Critical Impurity Watch:
 - 4-(Methylthio)benzaldehyde: Look for aldehyde proton (~9.9 ppm) in NMR.
 - Cis-isomer ((Z)-isomer): Look for smaller coupling constants ($J \approx 10\text{--}12$ Hz) in the vinyl region.
 - Decarboxylation products: 4-methylthiostyrene (rare).

Spectroscopic Analysis: The Core Data

The following data represents the trans-(E)-isomer, which is the thermodynamically stable and synthetically dominant form.

A. Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) or EI (70 eV). Diagnostic Logic: The presence of sulfur provides a distinct isotopic signature due to the ³⁴S isotope (~4.2% natural abundance),

often visible as an M+2 peak.

Ion Type	m/z	Fragmentation Logic
[M] ⁺ (Molecular Ion)	194	Parent peak. Confirms formula C ₁₀ H ₁₀ O ₂ S.
[M+1] ⁺	195	¹³ C isotope contribution.
[M+2] ⁺	196	³⁴ S isotope signature (diagnostic for sulfur).
[M – OH] ⁺	177	Loss of hydroxyl group (acylium ion formation).
[M – COOH] ⁺	149	Decarboxylation (styrene-like cation).
[M – SMe] ⁺	147	Cleavage of the methylthio group.

“

Analyst Note: In negative mode ESI (ESI⁻), look for the carboxylate anion [M-H]⁻ at m/z 193.

B. Infrared Spectroscopy (IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Key Functional Groups: The spectrum is dominated by the conjugated carboxylic acid and the aromatic thioether.

Frequency (cm ⁻¹)	Vibration Mode	Assignment
2800 – 3100	O–H stretch (broad)	Carboxylic acid dimer (hydrogen bonded).
~1680	C=O stretch (strong)	Conjugated acid carbonyl (shifted from 1710 due to conjugation).
~1625	C=C stretch	Alkene double bond (conjugated with aromatic ring).
~1590, 1490	Ar-C=C stretch	Aromatic ring breathing modes.
~1420	S–CH ₃ def	Methyl deformation attached to sulfur.
~980	=C–H bend (oop)	Trans-alkene diagnostic band (strong).

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for carboxylic acids to prevent proton exchange broadening).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum exhibits a classic AA'BB' aromatic system and a trans-vinyl doublet pair.

Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment	Structural Insight
12.40	Broad Singlet	1H	—	—COOH	Acidic proton; exchangeable with D ₂ O.
7.58	Doublet	1H	J = 16.0 Hz	Ar-CH=C	H-3 (Beta-proton). Large J confirms trans geometry.
7.55	Doublet	2H	J = 8.4 Hz	Ar-H (ortho)	H-2', 6'. Deshielded by vinyl group.
7.28	Doublet	2H	J = 8.4 Hz	Ar-H (meta)	H-3', 5'. Ortho to SMe group.
6.48	Doublet	1H	J = 16.0 Hz	=CH-COOH	H-2 (Alpha-proton). Shielded by resonance.
2.51	Singlet	3H	—	-S-CH ₃	Methylthio group. Distinct from OMe (~3.8). [4] [5]

¹³C NMR (100 MHz, DMSO-d₆)

Shift (δ ppm)	Type	Assignment
167.8	Cq	C=O (Carboxylic acid)
143.5	Cq	C-4' (Aromatic C attached to S)
141.2	CH	C-3 (Beta-alkene carbon)
130.5	Cq	C-1' (Aromatic C attached to alkene)
128.6	CH	C-2', 6' (Aromatic CH)
125.8	CH	C-3', 5' (Aromatic CH)
118.4	CH	C-2 (Alpha-alkene carbon)
14.6	CH ₃	-S-CH ₃ (Methyl carbon)

Experimental Protocols

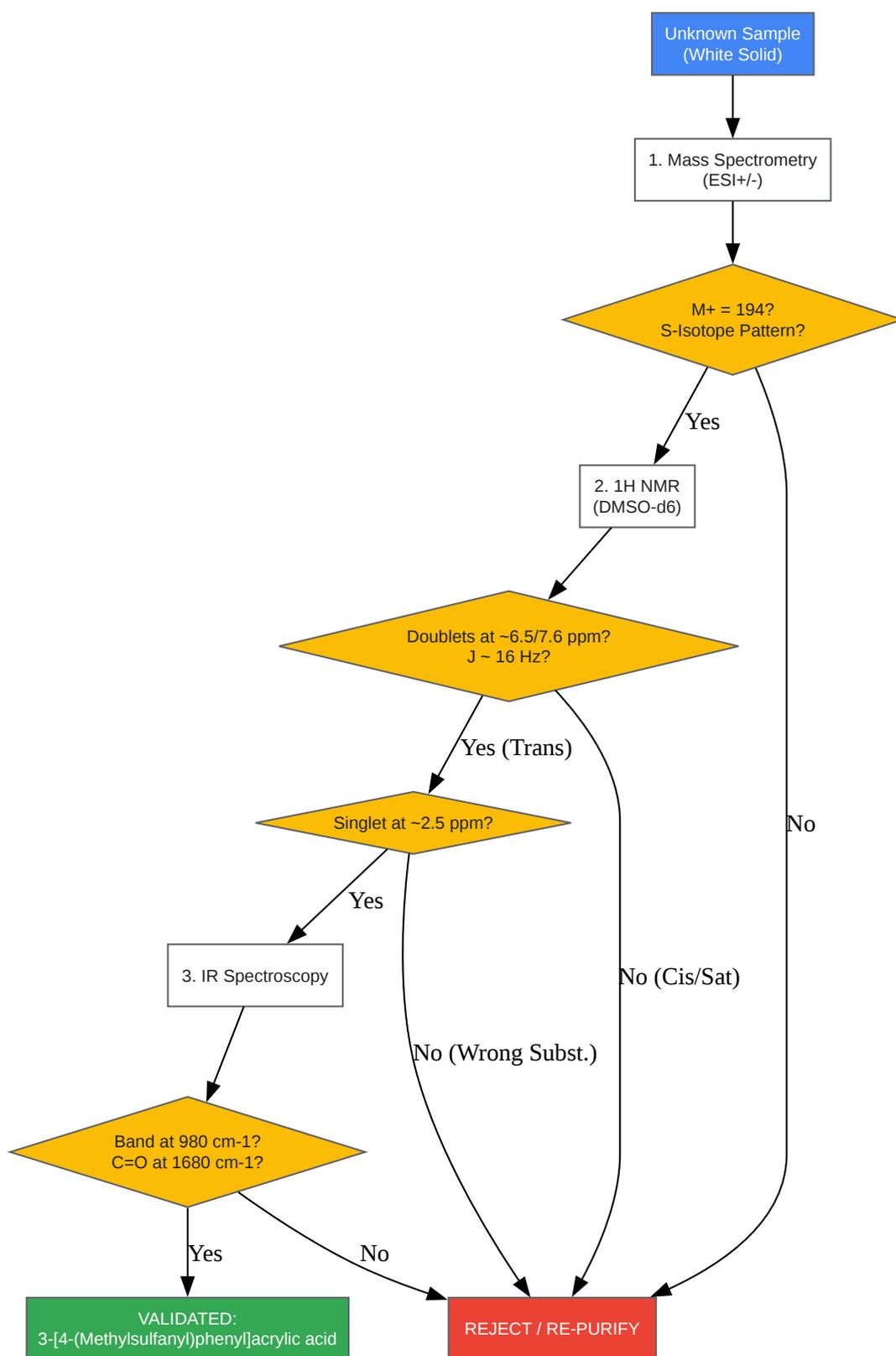
Protocol 1: NMR Sample Preparation

To ensure high-resolution data without aggregation artifacts.

- Mass: Weigh 5–10 mg of the dry solid.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for free carboxylic acids due to solubility and dimer broadening.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
- Acquisition: Run 16 scans for ¹H and 512+ scans for ¹³C with a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration of the acid peak.

Protocol 2: Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the data above.



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Figure 1: Step-by-step decision matrix for the structural validation of 4-(methylthio)cinnamic acid.

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